Gastrin releasing peptide,porcine

Description

Evolutionary Origins of Bombesin-Related Peptides

The study of bombesin-related peptides traces back to the discovery of bombesin, a tetradecapeptide isolated from the skin of the European fire-bellied toad (Bombina bombina) in the 1970s. This amphibian-derived peptide exhibited potent bioactivity in mammalian systems, prompting investigations into endogenous counterparts in vertebrates. Phylogenetic analyses reveal that bombesin and its mammalian relatives, Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB), originated from a common ancestral gene. However, GRP and bombesin diverged early in vertebrate evolution, with GRP emerging as a distinct lineage conserved across mammals, birds, and reptiles.

Notably, the NMB/bombesin system underwent lineage-specific diversification, particularly in amphibians. For example, Xenopus tropicalis retains GRP homologs but lacks bombesin, while Bombina orientalis processes its prohormone into bombesin in skin tissue and GRP-like peptides in the gut. This tissue-specific processing underscores the functional plasticity of bombesin-related peptides, which evolved to serve dual roles in neuroendocrine signaling and antimicrobial defense.

Porcine Model Development in Neuroendocrine Research

The domestic pig (Sus scrofa domestica) has been pivotal in advancing GRP research due to its physiological similarities to humans in digestive and neuroendocrine systems. Initial studies in the 1970s identified GRP in porcine gastric and intestinal extracts, where it stimulated gastrin secretion and gastric acid production. These findings established pigs as a model for studying GRP’s dual role in gut-brain signaling.

Subsequent work cloned the porcine GRP receptor (GRPR), revealing a 384-amino-acid protein with high homology to human GRPR. Immunohistochemical studies demonstrated GRPR expression in diverse tissues, including the pancreas, esophagus, and reproductive organs, highlighting its pleiotropic functions. For instance, GRP stimulates testosterone secretion in porcine Leydig cells, implicating it in reproductive physiology. The porcine model thus bridges comparative biology and translational research, offering insights into GRP’s conserved and species-specific roles.

Chronology of GRP Isolation and Characterization

The isolation of GRP from porcine non-antral gastric tissue in 1979 marked a milestone in peptide endocrinology. Early extraction methods relied on acid-ethanol precipitation and gel filtration, yielding a 27-amino-acid peptide with a C-terminal sequence homologous to bombesin. By the 1980s, cDNA cloning elucidated the GRP precursor structure: a 148-amino-acid prohormone containing GRP and a carboxyl-terminal extension.

Key advancements included the identification of tissue-specific processing. In Bombina orientalis, the same prohormone is cleaved into bombesin in the skin but yields GRP-like peptides in the stomach, illustrating evolutionary divergence in post-translational modification. Mass spectrometry and HPLC later confirmed these processing differences, resolving debates about GRP’s relationship to bombesin.

Methodological Milestones in Peptide Hormone Analysis

Technological innovations have been instrumental in GRP research. Early radioimmunoassays detected GRP in mammalian tissues using antisera targeting its N-terminal (1–16) and C-terminal (14–27) regions. However, cross-reactivity with bombesin necessitated more specific tools. The advent of immunohistochemistry (IHC) and Western blotting enabled precise localization of GRP and GRPR in porcine CNS and peripheral tissues.

Molecular cloning and real-time PCR further revealed GRPR expression patterns, showing high mRNA levels in the pancreas, esophagus, and reproductive organs. Concurrently, conformational analyses using nuclear magnetic resonance (NMR) resolved GRP’s three-dimensional structure, identifying critical residues for receptor binding. These methodologies collectively unveiled GRP’s role as a multifunctional gut-brain peptide, influencing both digestive and neuroendocrine pathways.

Properties

Molecular Formula |

C126H198N38O31S2 |

|---|---|

Molecular Weight |

2805.3 g/mol |

IUPAC Name |

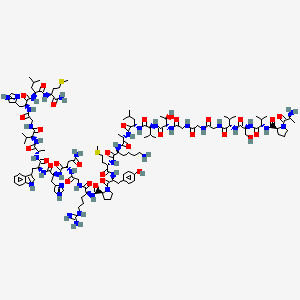

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1 |

InChI Key |

GLCDCQPXUJKYKQ-GZDVRPNBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Extraction from Porcine Gastric Tissue

- Source Material : Porcine non-antral gastric tissue is a primary source for natural GRP extraction.

- Extraction Procedure : Tissue homogenization followed by acid extraction is commonly used. The extract is subjected to fractionation techniques such as gel filtration and high-performance liquid chromatography (HPLC) to isolate GRP.

- Purification : Reverse-phase HPLC is typically employed to purify the peptide to homogeneity.

- Characterization : The purified peptide is characterized by immunoassays (radioimmunoassay targeting C- and N-terminal epitopes), mass spectrometry, and amino acid sequencing to confirm identity and purity.

Solid-Phase Peptide Synthesis (SPPS)

- Fmoc-SPPS Methodology : The peptide sequence of GRP can be chemically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid resin support.

- Cleavage and Deprotection : After assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using acidic conditions.

- Conjugation and Labeling : For specialized applications such as receptor imaging, GRP analogs are conjugated with polyethylene glycol (PEG) linkers and functional groups like tetrazine for radiolabeling.

- Purification : Reverse-phase HPLC purification ensures high purity of the synthetic peptide.

- Quality Control : Analytical HPLC and mass spectrometry confirm the molecular weight and purity.

Radiolabeling for Receptor Studies

- Radioligand Synthesis : GRP analogs can be labeled with fluorine-18 (^18F) for positron emission tomography (PET) imaging.

- Three-Step Radiolabeling Process :

- Synthesis of an ^18F-labeled activated ester ([^18F]Py-TFP) on a solid support using a quaternary methyl ammonium (QMA) cartridge.

- Conjugation of the activated ester to a tetrazine amine to form [^18F]MeTz.

- Attachment of [^18F]MeTz to TCO-PEG_2-RM26 peptide via an inverse electron-demand Diels–Alder (IEDDA) click reaction.

- Synthesis Time : The entire radiolabeling process is completed within approximately 75 minutes.

- Radiochemical Yields and Purity : Radiochemical purity exceeds 98%, with molar activities ranging from 3.5 to 4.3 GBq/μmol.

- Applications : These labeled peptides are used for in vitro and in vivo studies targeting GRPR, showing specific binding and rapid clearance profiles.

- Biological Activity : Porcine GRP stimulates gastrin release, gastric acid secretion, and pancreatic enzyme secretion, demonstrating dose-dependent effects in vitro and in vivo.

- Resistance to Blockade : The peptide’s gastrin-releasing properties are partially resistant to atropine and beta-receptor blockade, indicating a direct receptor-mediated mechanism.

- Localization : GRP is localized in nerve fibers closely associated with exocrine pancreatic tissue and within pancreatic islets, suggesting a role in parasympathetic regulation of secretion.

- Radiolabeled Analogs : Fluorine-18 labeled GRP analogs exhibit specific receptor binding, rapid blood clearance, and stability, making them suitable for diagnostic imaging of GRPR-expressing tumors.

| Preparation Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Extraction from Porcine Tissue | Homogenization, acid extraction, gel filtration, HPLC | Natural peptide, biologically relevant | Low yield, complex purification |

| Solid-Phase Peptide Synthesis (Fmoc-SPPS) | Stepwise peptide assembly, cleavage, purification | High purity, scalable, modifiable | Requires specialized equipment and reagents |

| Radiolabeling with ^18F | Synthesis of activated ester, conjugation, click chemistry | Enables imaging, high specificity | Short half-life of ^18F, complex synthesis |

The preparation of gastrin-releasing peptide from porcine sources involves both classical extraction and modern synthetic techniques. Extraction yields biologically active natural peptide but is labor-intensive and low-yield. Solid-phase peptide synthesis offers precise control over peptide structure and modifications, essential for research and clinical applications. Radiolabeling of GRP analogs with fluorine-18 via click chemistry enables advanced receptor imaging, expanding the utility of this peptide in biomedical research. Analytical methods such as HPLC, mass spectrometry, and immunoassays provide robust characterization for quality assurance.

This comprehensive approach to the preparation and analysis of porcine gastrin-releasing peptide supports its continued use as a valuable tool in gastrointestinal and neurophysiological research.

Chemical Reactions Analysis

Types of Reactions: Gastrin releasing peptide undergoes various chemical reactions, including:

Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed:

Oxidation: Methionine sulfoxide-containing peptide.

Reduction: Peptide with reduced disulfide bonds.

Substitution: Peptide variants with altered amino acid sequences.

Scientific Research Applications

Gastrointestinal Physiology

Role in Gastric Secretion:

Gastrin-releasing peptide is crucial in stimulating gastric acid and pepsin secretion. Studies have shown that GRP enhances gastric secretions in a dose-dependent manner, with effects comparable to those induced by bombesin and pentagastrin. For instance, GRP administration leads to increased plasma gastrin levels and stimulates gastric acid secretion, demonstrating its role in digestive processes .

Mechanisms of Action:

The action of GRP involves complex interactions with various receptors and signaling pathways. It has been observed that GRP's gastrin-releasing properties are partially resistant to atropine and beta-receptor blockade, indicating a unique mechanism of action that is distinct from other gastrointestinal peptides .

Neurobiology

Expression in the Central Nervous System:

Gastrin-releasing peptide is widely expressed in the central nervous system (CNS) and has been implicated in various neurobiological functions. Research indicates that GRP plays a role in regulating emotional responses, social interaction, memory, and feeding behavior . The receptor for GRP (GRPR) is also distributed across multiple brain regions, suggesting its involvement in neuroendocrine regulation.

Potential for Neurological Disorders:

Alterations in GRP or GRPR expression have been linked to neurodegenerative diseases and psychiatric disorders. Preclinical studies suggest that targeting the GRPR may provide therapeutic avenues for treating cognitive deficits associated with neurological conditions .

Reproductive Health

Role in Ovarian Function:

In porcine models, GRP has been identified in follicular fluid and granulosa cells of the ovary, indicating a potential paracrine or autocrine role in regulating ovarian function. The presence of GRP suggests it may influence reproductive hormone secretion and follicular development .

Impact on Testosterone Secretion:

Studies have shown that GRP can stimulate testosterone secretion from Leydig cells in pigs. This finding highlights the peptide's relevance in reproductive physiology and its potential implications for enhancing fertility .

Therapeutic Applications

Cancer Research:

Gastrin-releasing peptide receptors are overexpressed in several tumors, including breast and prostate cancers. This characteristic makes them promising targets for cancer imaging and therapy. Research is ongoing to explore GRPR as a molecular target for anticancer treatments, leveraging its role in tumor biology .

Gastrointestinal Disorders:

Given its involvement in gastric secretion and motility, GRP may also have therapeutic potential for gastrointestinal disorders such as inflammatory bowel disease (IBD). Investigations into orally administered peptides that activate gut receptors are underway to develop new treatment modalities for these conditions .

Data Summary Table

Mechanism of Action

Gastrin releasing peptide exerts its effects by binding to the gastrin releasing peptide receptor (GRPR), a G protein-coupled receptor (GPCR). Upon binding, the receptor activates downstream signaling pathways, including the activation of protein kinases and the modulation of gene expression. This leads to various physiological responses, such as the stimulation of gastric acid secretion, modulation of feeding behavior, and regulation of neuronal excitability .

Comparison with Similar Compounds

Key Properties of Porcine GRP:

- CAS Number : 74815-57-9

- Molecular Formula : C₁₂₆H₁₉₈N₃₈O₃₁S₂

- Molecular Weight : 2805.33 g/mol

- Half-Life : 2 minutes in serum due to rapid degradation, prompting the development of stabilized analogs like ProGRP (31-98) .

GRP stimulates gastrin secretion, regulates gastrointestinal motility, and modulates tumor growth via GRPR signaling .

Comparison with Similar Compounds

GRP vs. Bombesin

Key Findings :

GRP vs. Human GRP

Key Findings :

GRP vs. ProGRP

Key Findings :

- ProGRP is a stable surrogate for GRP in clinical diagnostics .

GRP vs. Neuromedin B (NMB)

Key Findings :

- NMB and GRP belong to the bombesin family but differ in receptor specificity and physiological roles .

Q & A

Q. What ethical and practical considerations apply to GRP-p studies involving animal models?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental rigor and transparency. Justify species selection (e.g., porcine vs. murine) based on GRPR homology to humans. Monitor animal welfare endpoints (e.g., weight loss, distress) and obtain approval from institutional ethics committees .

Data Interpretation & Peer Review

Q. How should researchers address conflicting data on GRP-p’s signaling pathways in peer-reviewed manuscripts?

- Methodological Answer : Clearly delineate experimental conditions (e.g., cell culture media, passage number) that may explain discrepancies. Use supplemental figures to show raw data and statistical outliers. Discuss limitations (e.g., off-target effects of inhibitors) and propose validation experiments .

Q. What criteria do reviewers use to evaluate the validity of GRP-p research methodologies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.